
5-Ethyl-3-(hydroxyimino)indolin-2-one
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Overview
Description
5-Ethyl-3-(hydroxyimino)indolin-2-one is a chemical compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(hydroxyimino)indolin-2-one typically involves the reaction of 5-ethylisatin with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(hydroxyimino)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-3-(hydroxyimino)indolin-2-one is a compound belonging to the indolin-2-one family, which has a unique structure that combines an indole moiety with a hydroxyimino functional group. It has potential biological activities and applications in medicinal chemistry and agricultural science. The structural formula is C₉H₈N₂O, with ethyl and hydroxyimino substituents on the indolin-2-one framework.
Pharmaceutical Development
This compound has applications in pharmaceutical development due to its neuroprotective properties, making it a candidate in this field. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Potential as an antidote against organophosphate poisoning
This compound has shown potential neuroprotective effects and may serve as an antidote against organophosphate poisoning. It can modulate cholinesterase activity, influencing neurotransmitter levels, and has been investigated for its effects on glucose metabolism and oxidative stress in animal models exposed to toxins like malathion. The compound can mitigate oxidative stress and hepatic damage caused by organophosphate exposure in animal models. Its ability to enhance cholinesterase activity suggests potential therapeutic applications in treating pesticide poisoning and related conditions.
Modulation of Biological Pathways
Interaction studies have focused on the compound's role in modulating biological pathways affected by environmental toxins.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(hydroxyimino)indolin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. For example, it may inhibit glycogen synthase kinase-3 beta, leading to the stabilization of β-catenin and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indirubin-3’-oxime: Known for its anticancer properties and inhibition of glycogen synthase kinase-3 beta.
6-bromoindirubin-3’-oxime: Similar in structure and function, with additional bromine substitution enhancing its biological activity.
Uniqueness
5-Ethyl-3-(hydroxyimino)indolin-2-one is unique due to its specific ethyl substitution at the 5-position, which can influence its chemical reactivity and biological activity compared to other indole derivatives.
Biological Activity
5-Ethyl-3-(hydroxyimino)indolin-2-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₂O, featuring an indole core with an ethyl group and a hydroxyimino substituent. The unique structural characteristics contribute to its solubility and biological activity, making it a candidate for various therapeutic applications.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to modulate cholinesterase activity, which is crucial for neurotransmitter regulation. This modulation can potentially counteract the effects of organophosphate poisoning, suggesting its use as an antidote in toxicological scenarios.
Antioxidant Activity
The compound has also demonstrated antioxidant capabilities, particularly in mitigating oxidative stress induced by environmental toxins like malathion. Studies have indicated that it can reduce hepatic damage and improve glucose metabolism in animal models exposed to such toxins.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cholinesterase Inhibition : By enhancing cholinesterase activity, the compound helps maintain neurotransmitter balance, which is vital for normal neuronal function.
- Oxidative Stress Reduction : The antioxidant properties may involve scavenging free radicals and reducing lipid peroxidation, thereby protecting cellular integrity.
- Cytokine Modulation : Similar compounds have been shown to inhibit key signaling pathways involved in inflammation, such as NF-κB and MAPK pathways, which could be relevant for this compound as well .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Chloro-3-(hydroxyimino)indolin-2-one | Chlorine substituent at position 5 | Exhibits potent neuroprotective effects |
6-Hydroxy-3-(hydroxyimino)indolin-2-one | Hydroxyl group at position 6 | Displays diverse biological activities |
3-(Hydroxyimino)indolin-2-one | Lacks ethyl substituent | Potentially less stable than ethyl variants |
The ethyl substitution in this compound enhances its solubility and may influence its pharmacokinetic properties compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities of indolin derivatives:
- Neuroprotection : A study highlighted the effectiveness of indole derivatives in protecting neuronal cells from oxidative damage caused by organophosphates.
- Anti-inflammatory Activity : Research on related compounds has shown significant inhibition of inflammatory cytokines in cell cultures, suggesting that similar effects may be observed with this compound .
- Antioxidant Studies : Animal model studies demonstrated that compounds with similar structures could significantly lower markers of oxidative stress following toxin exposure.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Ethyl-3-(hydroxyimino)indolin-2-one, and how can purity be optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, refluxing substituted indoles with hydroxylamine derivatives in acetic acid under controlled pH and temperature (60–80°C) yields the hydroxyimino group at the 3-position . Purification involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures, followed by column chromatography. Purity (>98%) is confirmed via HPLC-MS and elemental analysis .
Q. How is the structural integrity of this compound confirmed?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies key signals (e.g., the ethyl group at δ ~1.2–1.4 ppm and hydroxyimino proton at δ ~10–11 ppm). Single-crystal X-ray diffraction (using SHELXTL software) resolves bond angles and stereochemistry .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodology : Use enzyme inhibition assays (e.g., kinase or acetylcholinesterase inhibition) at concentrations of 1–100 μM. Cell viability assays (MTT or trypan blue exclusion) in cancer or neuronal cell lines assess cytotoxicity. Data interpretation requires normalization to positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How do structural modifications at the 5-ethyl or 3-hydroxyimino positions affect bioactivity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing ethyl with methyl or trifluoromethyl groups). Evaluate changes in solubility (via logP measurements) and binding affinity (surface plasmon resonance or isothermal titration calorimetry). For example, ethyl groups enhance lipophilicity, improving membrane permeability .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodology : Compare pharmacokinetic parameters (e.g., bioavailability via LC-MS/MS plasma analysis) and metabolite profiling. In vivo rodent models (e.g., hyperglycemia or seizure induction) should use dose ranges of 10–100 mg/kg. Discrepancies may arise from species-specific metabolism or off-target effects .
Q. What strategies optimize synthetic yield for large-scale production?
- Methodology : Use Design of Experiments (DoE) to optimize reaction variables (temperature, solvent ratio, catalyst loading). For example, increasing acetic acid concentration from 50% to 70% improves hydroxylamine coupling efficiency by ~30% .
Q. How can target-specific pharmacodynamic pathways be identified?
- Methodology : Employ proteomic profiling (e.g., affinity chromatography with immobilized compound) or CRISPR-Cas9 gene knockout screens. Pathway enrichment analysis (KEGG/GO) links differentially expressed genes to mechanisms like apoptosis or oxidative stress .
Q. What analytical methods assess stability under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Degradation products are identified via LC-QTOF-MS. Optimal storage is at 2–8°C in amber vials to prevent photodegradation .
Q. Key Notes
- Avoid commercial sources like GLPBIO ; prioritize peer-reviewed synthesis protocols.
- Advanced questions emphasize mechanistic and methodological rigor, aligning with FDA IND guidelines for preclinical data .
- Contradictions in data require multi-disciplinary validation (e.g., crystallography for structure, in vivo models for bioactivity) .
Properties
IUPAC Name |
5-ethyl-3-nitroso-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-6-3-4-8-7(5-6)9(12-14)10(13)11-8/h3-5,11,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMDJBWQVCVFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2N=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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